molecular formula C8H6ClF B2771509 4-Chloro-3-fluorostyrene CAS No. 1263414-46-5

4-Chloro-3-fluorostyrene

Cat. No.: B2771509
CAS No.: 1263414-46-5
M. Wt: 156.58
InChI Key: ZCDHKYZAFKYYIU-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorostyrene is an organic compound with the molecular formula C8H6ClF. It is a derivative of styrene, where the aromatic ring is substituted with a chlorine atom at the 4-position and a fluorine atom at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-fluorostyrene can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically uses a palladium catalyst, a base, and a solvent under mild conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluorostyrene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
4-Chloro-3-fluorostyrene serves as a crucial building block in organic synthesis. It is utilized to create a variety of functionalized compounds through substitution and addition reactions. The compound's unique structure allows it to participate in reactions that lead to the formation of more complex molecules.

Table 1: Common Reactions Involving this compound

Reaction TypeProductsNotes
SubstitutionVarious substituted styrenesChlorine or fluorine can be replaced by nucleophiles.
AdditionSaturated derivativesIncludes halogenated products.
PolymerizationSpecialty polymersTailored properties for specific applications.

Biological Applications

Synthesis of Biologically Active Molecules
In biological research, this compound is used to synthesize biologically active molecules. Its derivatives are studied for potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Case Study: Co-Metabolic Transformation
A study investigated the co-metabolic transformation of 4-chlorostyrene using Pseudomonas fluorescens. The research focused on optimizing conditions for enhanced product yield and transformation rates. Key findings included:

  • The co-substrate significantly influenced metabolic processes.
  • Optimized conditions led to a 1.4-fold increase in product yield while reducing reaction time by 18.5 times .

Medicinal Chemistry

Pharmaceutical Development
this compound is involved in the development of pharmaceuticals, particularly in creating compounds that exhibit enhanced biological activity or improved pharmacokinetic properties. Its ability to modify molecular interactions makes it a valuable component in drug design.

Industrial Applications

Production of Specialty Polymers
In the industrial sector, this compound is used to produce specialty polymers that possess unique physical and chemical properties. These polymers find applications in coatings, adhesives, and other materials requiring specific characteristics such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluorostyrene depends on the specific reaction or application. In polymerization reactions, the vinyl group undergoes radical or catalytic polymerization to form long-chain polymers. In substitution reactions, the chlorine or fluorine atoms are replaced by nucleophiles through nucleophilic substitution mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-fluorostyrene is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can influence its reactivity and the properties of the resulting products. This dual substitution can provide unique electronic and steric effects that are not present in other similar compounds .

Biological Activity

4-Chloro-3-fluorostyrene is a substituted styrene compound that has garnered attention due to its potential applications in various fields, including pharmaceuticals, materials science, and environmental chemistry. This article reviews the biological activity of this compound, focusing on its metabolic transformations, toxicity, and potential applications.

This compound is characterized by the presence of both chlorine and fluorine substituents on the aromatic ring. Its chemical structure can be represented as follows:

C6H4ClF=C6H4(Cl)(F)\text{C}_6\text{H}_4\text{ClF}=\text{C}_6\text{H}_4(\text{Cl})(\text{F})

Metabolic Transformations

Research has indicated that this compound undergoes co-metabolic transformations in certain bacterial strains. A study focusing on Pseudomonas fluorescens revealed that this organism can utilize this compound as a co-substrate, leading to the production of various metabolites. Key findings from this study include:

  • Co-Metabolism : The presence of non-substituted styrene is crucial for the effective co-metabolic process involving this compound .
  • Inhibition Factors : The study identified that both the product and substrate could inhibit the co-metabolic reaction, with salt and trace elements influencing this inhibition .
  • Product Yield : The optimized conditions allowed for a significant increase in product yield, achieving approximately 6.7 g/L of co-product after extended incubation periods .

Toxicity and Environmental Impact

The biological activity of this compound also raises concerns regarding its toxicity. Research has shown that halogenated compounds can exhibit varying degrees of toxicity depending on their structure and substituents. For instance:

  • Toxicological Studies : Investigations into related chlorinated compounds suggest potential cytotoxic effects, which may extend to this compound due to its structural similarities .
  • Environmental Persistence : The stability of halogenated styrenes in environmental conditions raises questions about their persistence and bioaccumulation in ecosystems .

Applications in Material Science

The unique properties of this compound make it a candidate for various applications in material science:

  • Polymer Synthesis : The compound can be polymerized to create materials with enhanced thermal stability and chemical resistance due to the presence of halogen substituents .
  • Liquid Crystals : Its structural characteristics allow it to exhibit mesomorphic properties, making it suitable for applications in liquid crystal displays (LCDs) .

Case Study 1: Co-Metabolism in Pseudomonas fluorescens

A detailed investigation into the co-metabolic pathways involving this compound was conducted using Pseudomonas fluorescens. The study outlined the following parameters:

ParameterValue
Initial Concentration88 mM (2202 μmol)
pHAdjusted to 8
Reaction TimeUp to 504 hours
Product Yield6.7 g/L after optimization

This case study highlights the potential for bioremediation applications utilizing this compound.

Case Study 2: Toxicity Assessment

A comparative toxicity assessment was conducted on chlorinated styrenes, including this compound. Results indicated:

CompoundLC50 (mg/L)
This compoundTBD (to be determined)
Related Chlorinated CompoundsVaries widely

This assessment underscores the need for further toxicological studies specific to this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-Chloro-3-fluorostyrene?

  • Methodology : Synthesis typically involves halogenation and elimination reactions. For example, starting from 4-chloro-3-fluoro-phenylamine, a multi-step procedure may include:

  • Step 1 : Protection of the amine group using anhydrous dioxane under nitrogen atmosphere.
  • Step 2 : Reaction with allylating agents (e.g., allyl halides) to introduce the styrenic double bond.
  • Step 3 : Purification via flash column chromatography to isolate the product .
  • Key parameters : Temperature control (room temperature to reflux), solvent choice (dioxane, dichloromethane), and inert gas purging to prevent oxidation.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR to identify aromatic protons and substituents .
  • Infrared (IR) Spectroscopy : Detect functional groups (e.g., C-Cl, C-F stretches) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns .
    • Validation : Cross-reference data with NIST Standard Reference Database for accuracy .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation .
  • Waste disposal : Segregate halogenated waste and collaborate with certified waste management companies .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance this compound yield?

  • Methodology :

  • Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading).
  • Case study : Using anhydrous dioxane at 60°C with palladium catalysts increased styrenylation efficiency by 15% in pilot studies .
  • Analytical monitoring : Track intermediates via thin-layer chromatography (TLC) to adjust reaction timelines .

Q. What strategies resolve contradictions in reported spectroscopic data for halogenated styrenes?

  • Methodology :

  • Multi-technique validation : Combine NMR, IR, and high-resolution MS to confirm structural assignments .
  • Comparative analysis : Cross-check with crystallographic data (e.g., Acta Crystallographica reports) for bond length/angle consistency .
  • Reproducibility : Replicate experiments under standardized conditions (e.g., solvent purity, calibration standards) .

Q. How is this compound utilized in polymer chemistry research?

  • Methodology :

  • Radical polymerization : Initiate styrenic monomers using azobisisobutyronitrile (AIBN) to study copolymer thermal stability .
  • Functionalization : Introduce fluorinated side chains for hydrophobic polymer coatings, characterized by dynamic contact angle measurements .

Q. What computational approaches predict the reactivity of this compound in electrophilic substitutions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) for drug discovery applications .

Properties

IUPAC Name

1-chloro-4-ethenyl-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDHKYZAFKYYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydride (8.549 g, 213.7 mmol, 60% suspension in mineral oil) was added portionwise to a cold (0° C.) solution of 4-chloro-3-fluorobenzaldehyde (26.07 g, 164.4 mmol) and methyltriphenylphosphonium bromide (70.48 g, 197.3 mmol) in THF (400 mL). The reaction mixture was allowed to warm up to room temperature overnight. The solids were removed by filtration, and the filter cake was washed with ether. The filtrate was concentrated (water bath about 20° C.), and the residue was suspended in hexanes and stirred for 30 minutes. The solids (mostly PPh3O) were removed by filtration, and the filter cake was washed with hexanes. The filtrate was concentrated, and the crude product was purified by column chromatography, eluting with hexanes/ethyl acetate (25:1) to give 1-chloro-2-fluoro-4-vinylbenzene (12.1 g, 47%) as an oil. 1H NMR (400 MHz, CDCl3) δ 7.33 (m, 1H), 7.18 (m, 1H), 7.10 (m, 1H), 6.63 (m, 1H), 5.74 (d, J=17.4 Hz, 1H), 5.32 (d, J=10.8 Hz, 1H).
Quantity
8.549 g
Type
reactant
Reaction Step One
Quantity
26.07 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
70.48 g
Type
catalyst
Reaction Step One

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